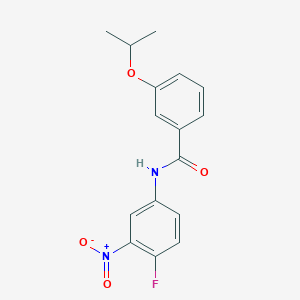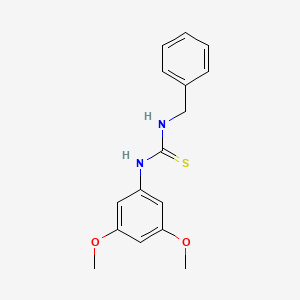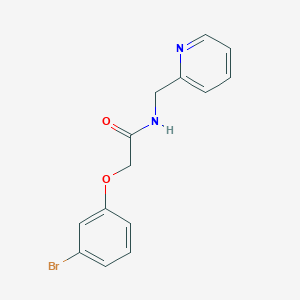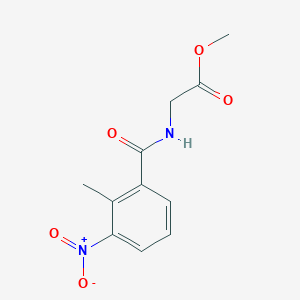
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as BM 21, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a member of the acrylamide family and is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in regulating cellular signaling pathways. BM 21 has been found to have promising anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
Mechanism of Action
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting these enzymes, N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 can disrupt the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in breast cancer cells, as well as inhibit their proliferation. In addition, it has been found to reduce the production of inflammatory cytokines, which play a critical role in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 is its potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for drug development. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21. One potential avenue is to further investigate its anti-cancer properties and potential use as a cancer therapy. Another potential direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 can be synthesized through a multi-step process involving the reaction of 3-bromobenzyl bromide with 4-methoxyphenylacetic acid, followed by amidation with acryloyl chloride. The final product is obtained through purification via column chromatography.
Scientific Research Applications
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have potent anti-cancer properties, specifically against breast cancer cells. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKKRFCIGAEYIY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)

![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)